Cas no 1042154-36-8 (N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)

N2,N4-Dimethyl-3-nitropyridine-2,4-diamine 化学的及び物理的性質
名前と識別子
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- N2,N4-dimethyl-3-nitropyridine-2,4-diamine
- 2-N,4-N-dimethyl-3-nitropyridine-2,4-diamine
- N2,N4-Dimethyl-3-nitropyridine-2,4-diamine
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- MDL: MFCD22689892
- インチ: 1S/C7H10N4O2/c1-8-5-3-4-10-7(9-2)6(5)11(12)13/h3-4H,1-2H3,(H2,8,9,10)
- InChIKey: TZKULECVAKNAJY-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C(=NC=CC=1NC)NC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 82.8
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB445634-1 g |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine; min. 95% |
1042154-36-8 | 1g |
€1,100.90 | 2023-07-18 | ||
TRC | B413095-10mg |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 10mg |
$ 50.00 | 2022-06-01 | ||
Chemenu | CM321068-1g |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 95% | 1g |
$968 | 2021-08-18 | |
Enamine | EN300-747071-1.0g |
N2,N4-dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 95% | 1.0g |
$528.0 | 2024-05-23 | |
abcr | AB445634-1g |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine, min. 95%; . |
1042154-36-8 | 1g |
€1100.90 | 2025-02-15 | ||
Advanced ChemBlocks | O30950-1g |
N2,N4-dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 95% | 1g |
$870 | 2024-05-20 | |
Enamine | EN300-747071-0.25g |
N2,N4-dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 95% | 0.25g |
$216.0 | 2024-05-23 | |
Advanced ChemBlocks | O30950-5g |
N2,N4-dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 95% | 5g |
$3045 | 2024-05-20 | |
Enamine | EN300-747071-5.0g |
N2,N4-dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 95% | 5.0g |
$1530.0 | 2024-05-23 | |
Matrix Scientific | 189316-5g |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine |
1042154-36-8 | 5g |
$3060.00 | 2023-09-07 |
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
N2,N4-Dimethyl-3-nitropyridine-2,4-diamineに関する追加情報
Professional Introduction to N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (CAS No. 1042154-36-8)
N2,N4-Dimethyl-3-nitropyridine-2,4-diamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1042154-36-8, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound consists of a pyridine core modified with nitro and amino groups, which contribute to its diverse chemical reactivity and biological significance.
The< strong>N2,N4-Dimethyl-3-nitropyridine-2,4-diamine molecule exhibits a distinct arrangement of functional groups that make it a valuable intermediate in synthesizing more complex pharmaceutical agents. The presence of nitro and amino substituents on the pyridine ring enhances its utility in various chemical transformations, including reduction, hydrogenation, and condensation reactions. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely used in the development of drugs targeting neurological disorders, infectious diseases, and cancer.
Recent advancements in the field of medicinal chemistry have highlighted the importance of< strong>N2,N4-Dimethyl-3-nitropyridine-2,4-diamine as a building block for novel therapeutic agents. Researchers have been exploring its potential in designing molecules that can interact with specific biological targets, thereby modulating disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activities against certain enzymes and receptors involved in inflammation and oxidative stress. These findings suggest that< strong>N2,N4-Dimethyl-3-nitropyridine-2,4-diamine could be a key component in developing new treatments for chronic inflammatory conditions and neurodegenerative diseases.
The< strong>CAS No. 1042154-36-8 identifier ensures that this compound is recognized and referenced accurately in scientific literature and industrial applications. The systematic naming convention adheres to international standards, facilitating seamless communication among researchers and manufacturers. This compound's stability under various conditions makes it suitable for both laboratory-scale synthesis and large-scale production processes. Its compatibility with standard purification techniques further enhances its practicality in pharmaceutical manufacturing.
In the realm of drug discovery, the< strong>N2,N4-Dimethyl-3-nitropyridine-2,4-diamine molecule serves as a versatile scaffold for generating structurally diverse libraries of compounds. High-throughput screening (HTS) methods have been employed to identify derivatives with enhanced pharmacological properties. These derivatives are evaluated for their efficacy, selectivity, and safety profiles using both in vitro and in vivo models. The results from these studies contribute to the growing body of evidence supporting the utility of< strong>N2,N4-Dimethyl-3-nitropyridine-2,4-diamine in medicinal chemistry.
The< strong>Nitro group in the molecular structure plays a crucial role in determining the reactivity of this compound. Nitro-substituted pyridines are known for their ability to participate in nucleophilic aromatic substitution reactions, leading to the formation of valuable intermediates. Additionally, the< strong>Amino groups provide sites for further functionalization through acylation, alkylation, or diazotization reactions. These modifications expand the synthetic possibilities and allow for the creation of complex molecules with tailored biological activities.
The< strong>Diamino functionality at positions 2 and 4 enhances the compound's ability to form hydrogen bonds with biological targets. This property is particularly important in designing molecules that interact with proteins or nucleic acids. The hydrogen bonding capability contributes to improved binding affinity and selectivity, which are critical factors in drug design. Researchers have leveraged this feature to develop inhibitors targeting enzymes such as kinases and phosphodiesterases.
The< strong>Methyl groups at positions 2 and 4 provide steric hindrance and influence the electronic properties of the pyridine ring. These substituents can modulate the reactivity of adjacent functional groups and affect the overall pharmacokinetic profile of derived compounds. The strategic placement of methyl groups is often employed to optimize solubility, metabolic stability, and membrane permeability.
In conclusion,< strong>N2,N4-Dimethyl-3-nitropyridine-2,4-diamine (CAS No. 1042154-36-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. Recent studies highlight its role in developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing drug discovery is likely to grow further.
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